rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
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Overview
Description
rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves several steps. One efficient approach is based on photochemistry, utilizing [2 + 2] cycloaddition to access new building blocks . This method allows for the derivatization of the compound with numerous transformations, opening the gate to sp3-rich new chemical space .
Chemical Reactions Analysis
rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new compounds with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid include:
- rac-(1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
These compounds share similar bicyclic structures but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C13H14O4 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(1S,4R,5R)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c1-16-9-5-3-2-4-8(9)13-6-10(17-7-13)11(13)12(14)15/h2-5,10-11H,6-7H2,1H3,(H,14,15)/t10-,11+,13-/m0/s1 |
InChI Key |
YWTPETSTSYFLNL-LOWVWBTDSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@@]23C[C@@H]([C@@H]2C(=O)O)OC3 |
Canonical SMILES |
COC1=CC=CC=C1C23CC(C2C(=O)O)OC3 |
Origin of Product |
United States |
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